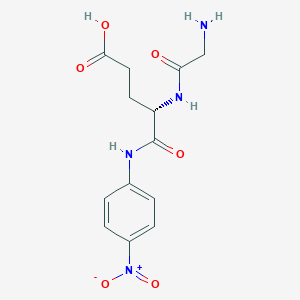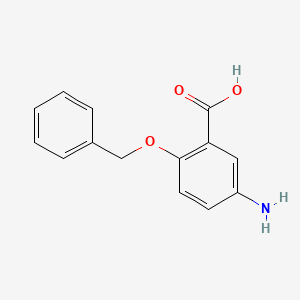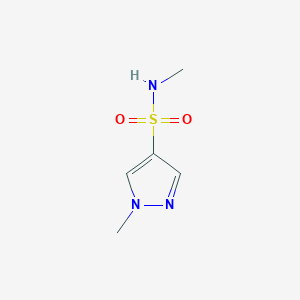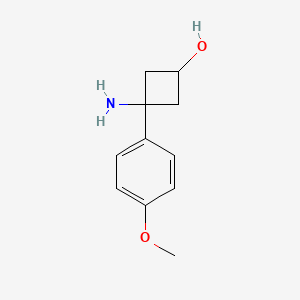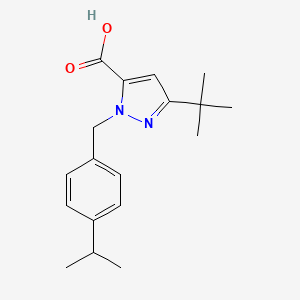![molecular formula C15H19N3O2 B6352734 2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 1097792-28-3](/img/structure/B6352734.png)
2-[2-(1,4-Diazepan-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a diazepane group, which is a seven-membered heterocyclic compound with two nitrogen atoms . Diazepanes are known to be a part of several pharmaceutical drugs due to their wide range of biological activities .
Molecular Structure Analysis
The compound likely has a complex structure due to the presence of the diazepane group and the isoindole group. The diazepane group is a seven-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, a compound containing a diazepane group could potentially be a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Novel Synthesis Methods and Derivatives
- Synthesis of Novel Diazepines : An efficient synthesis method for novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives has been developed. This method involves the condensation of ethyl 2-(benzylamino)acetate or ethyl 2-(4-methoxybenzylamino)acetate with 1H-pyrido[3,2-d][1,3]oxazine-2,4-diones and 1H-pyrido[2,3-d][1,3]oxazine-2,4-diones, leading to various bis-functionalized 1,4-diazepines in excellent yields (El Bouakher et al., 2013).
Structural Characterization and Tautomerism
- Characterization of Diazepine Derivatives : A study on the structural characterization and crystal structures of 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine and 2-thiophene-4-trifluoromethyl-1,5-benzodiazepine revealed the existence of these compounds in the imine-enamine and diimine tautomeric forms, both in solution and in the solid state. This insight contributes to our understanding of the chemical behavior of diazepine derivatives (Ahumada et al., 2016).
Biological Applications and Molecular Docking Studies
- Antimicrobial and Antiglycation Properties : Compounds derived from Hemimycale aff arabica, including cyclic urea and amide derivatives related to the 1,4-diazepine structure, have shown significant antimicrobial and antiglycation properties. Molecular docking studies of these compounds against various enzymes highlighted their potential as hypoglycemic agents, showcasing the biological relevance of diazepine derivatives (Shaaban et al., 2018).
Anticonvulsant Activities
- Functionalized Pyrimidinones with Anticonvulsant Activities : The synthesis of 5-(isoindole-1,3-dione) pyrimidinones and their evaluation for anticonvulsant activities highlight the therapeutic potential of compounds related to the 1,4-diazepine framework. The study provided insights into the structure-activity relationships, contributing to the development of new anticonvulsant drugs (Sharma et al., 2016).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(1,4-diazepan-1-yl)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c19-14-12-4-1-2-5-13(12)15(20)18(14)11-10-17-8-3-6-16-7-9-17/h1-2,4-5,16H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFUWUJSBZRSCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Nitro-N-[1-(pyridin-4-yl)ethyl]aniline](/img/structure/B6352651.png)
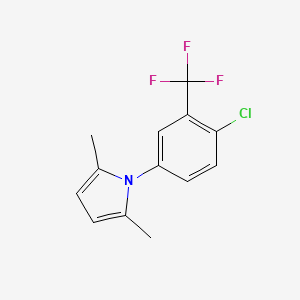
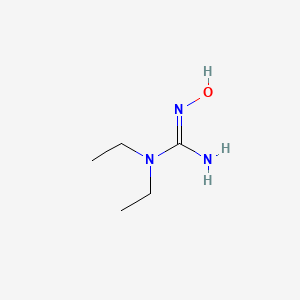
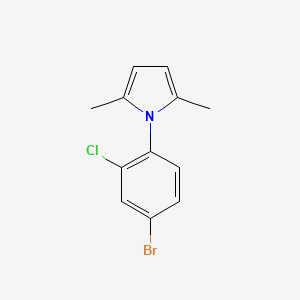
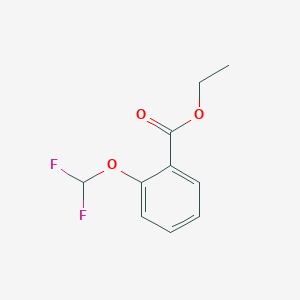
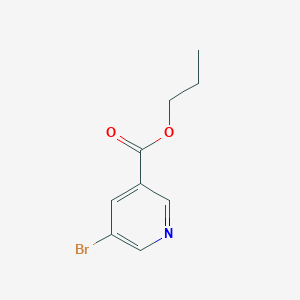
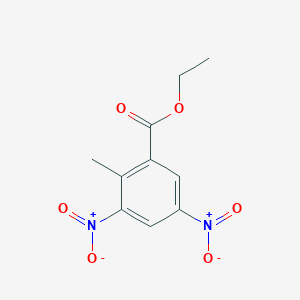
![t-Butyl (2S)-2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B6352685.png)
